2-Ethyl-2,5-dihydro-4-methylthiazole

Description

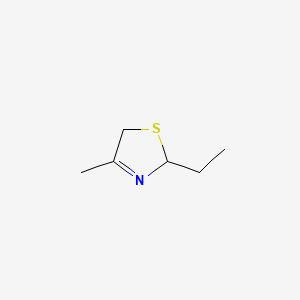

Structure

2D Structure

3D Structure

Properties

CAS No. |

41803-21-8 |

|---|---|

Molecular Formula |

C6H11NS |

Molecular Weight |

129.23 g/mol |

IUPAC Name |

2-ethyl-4-methyl-2,5-dihydro-1,3-thiazole |

InChI |

InChI=1S/C6H11NS/c1-3-6-7-5(2)4-8-6/h6H,3-4H2,1-2H3 |

InChI Key |

GKTIVNKILASSAW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1N=C(CS1)C |

density |

0.990-1.090 (20°) |

physical_description |

Clear to pale yellow liquid; Nutty roasted vegetable aroma |

solubility |

Slightly soluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 2,5 Dihydro 4 Methylthiazole and Analogues

Established Cyclization and Condensation Pathways for Dihydrothiazoles

Traditional methods for synthesizing the dihydrothiazole ring often involve the stepwise formation of bonds through cyclization and condensation reactions. These pathways are well-documented and form the basis for many synthetic strategies.

The Hantzsch thiazole (B1198619) synthesis, first reported in the 19th century, remains a cornerstone for the formation of thiazole and its derivatives, including thiazolines (dihydrothiazoles). grafiati.comresearchgate.net The fundamental reaction involves the cyclization of an α-haloketone with a thioamide or thiourea (B124793) derivative. researchgate.netnih.govorganic-chemistry.orgnih.gov The process typically begins with a nucleophilic attack (SN2 reaction) by the sulfur atom of the thioamide on the α-carbon of the haloketone. researchgate.netresearchgate.net This is followed by an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon, leading to the formation of a five-membered ring intermediate which then dehydrates to form the final thiazole or thiazoline (B8809763) product. researchgate.net

Over the years, several modifications have been developed to improve the Hantzsch synthesis. One notable example is the Holzapfel-Meyers-Nicolaou modification, which proceeds through a hydroxythiazoline intermediate under basic conditions. This intermediate is subsequently dehydrated using reagents like trifluoroacetic anhydride and pyridine (B92270) to yield the thiazole, often with better control over stereochemistry. These modified conditions have proven valuable in the synthesis of complex, optically active thiazole-containing molecules.

| Feature | Classical Hantzsch Synthesis | Holzapfel-Meyers-Nicolaou Modification |

|---|---|---|

| Key Reactants | α-Haloketone, Thioamide/Thiourea | α-Haloketone, Thioamide |

| Reaction Conditions | Typically heated in a solvent like methanol or ethanol. researchgate.net | Two-step: Basic cyclocondensation followed by dehydration (e.g., TFAA, pyridine). |

| Key Intermediate | Direct cyclization and dehydration. | Hydroxythiazoline intermediate. |

| Primary Advantage | Simplicity and high yield for many substrates. researchgate.net | Prevents epimerization, allowing for stereocontrol. |

This reaction class is the quintessential method for constructing the thiazole nucleus and is central to the Hantzsch synthesis. The versatility of this pathway allows for the synthesis of a wide array of substituted thiazoles and dihydrothiazoles by varying the substituents on both the α-halo ketone and the thioamide or thiourea starting materials. nih.gov

Kinetic studies of the reaction between α-halo ketones, such as 3-chloroacetylacetone, and thioamides have revealed that the reaction follows second-order kinetics, being first order with respect to each reactant. The reaction involves the formation of ionic species, and the rate can be influenced by the dielectric constant of the solvent system used. The process is a classic example of a condensation reaction where a molecule of water and a hydrogen halide are eliminated to form the stable heterocyclic ring. researchgate.net

The synthesis of dihydrothiazoles via the cyclocondensation of ethyl thiocyanatoacetate or similar β-keto thiocyanates with hydrazine (B178648) or hydrazide derivatives is a less commonly documented pathway compared to the Hantzsch synthesis. While hydrazides are known versatile precursors for a wide range of heterocycles, including pyrazoles, triazoles, and oxadiazoles, their specific condensation with thiocyanatoacetates to form dihydrothiazoles is not extensively covered in readily available literature. The typical reactivity of hydrazine derivatives involves condensation with carbonyl groups to form hydrazones or cyclization with 1,3-dicarbonyl compounds. The reaction of a thiocyanate (B1210189) group with a hydrazine moiety would require a specific set of conditions to favor the formation of the thiazoline ring over other potential reaction products.

One-Pot and Multicomponent Approaches in Dihydrothiazole Synthesis

To enhance efficiency, reduce waste, and simplify procedures, modern synthetic chemistry has increasingly moved towards one-pot and multicomponent reactions (MCRs). These strategies combine multiple reaction steps in a single flask, often without isolating intermediates.

The development of catalyst-free and solvent-free synthetic methods is a significant goal in green chemistry. For dihydrothiazole synthesis, several one-pot, catalyst-free approaches have been reported. One such method involves the three-component reaction of amines, isothiocyanates, and nitroepoxides. This reaction proceeds through the in situ formation of a thiourea from the amine and isothiocyanate, which then attacks the nitroepoxide, leading to cyclization and dehydration to form a 2-iminothiazole, a derivative of the dihydrothiazole core. Another facile method describes the one-pot synthesis of dihydrothiazole-4-carboxylates under mild, solvent- and catalyst-free conditions, highlighting the efficiency and environmental benefits of such approaches.

| Methodology | Reactants | Key Features | Product Type |

|---|---|---|---|

| Three-Component Reaction | Amine, Isothiocyanate, Nitroepoxide | Catalyst-free, proceeds via in-situ thiourea formation. | 2-Iminothiazoles |

| Three-Component Reaction | β-Keto Ester, Thiourea, N-Bromosuccinimide (NBS) | Aqueous phase, supramolecular catalysis (β-cyclodextrin). | 2-Aminothiazole-5-carboxylates |

| Alkene-Thioamide Cyclization | Alkene, Thioamide, LiBr, Urea Hydrogen Peroxide | In-situ bromination of alkene, good functional group tolerance. | Thiazolines |

To circumvent the handling of often lachrymatory and unstable α-haloketones, one-pot strategies have been developed where the halogenation of a ketone occurs in situ, immediately followed by cyclization with a thioamide. A common reagent for this purpose is N-bromosuccinimide (NBS), which can smoothly convert a ketone into its α-bromo derivative. The subsequent addition of a thioamide or thiourea to the reaction mixture without isolating the intermediate leads to the formation of the thiazole ring. This approach has been successfully carried out in ionic liquids, which can act as recyclable reaction media.

A similar strategy can be applied starting from alkenes. In a one-pot procedure, an alkene can be converted to a 1,2-dibromoalkane intermediate, which then undergoes nucleophilic addition by a thioamide to yield the desired thiazoline derivative. This method is convenient as it utilizes simple and readily available starting materials and tolerates a wide range of functional groups.

Derivatization Strategies for Expanding Thiazoline Chemical Space

The fusion of thiazoline and triazole rings has been achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method offers an efficient and regioselective route to novel hybrid molecules. nih.govresearchgate.net The synthesis typically involves the preparation of a thiazoline scaffold bearing either an azide or a terminal alkyne functionality. This functionalized thiazoline is then reacted with a corresponding alkyne or azide partner in the presence of a copper(I) catalyst to yield the 1,4-disubstituted 1,2,3-triazole linked to the thiazoline core. nih.govtandfonline.comresearchgate.net

The reaction proceeds under mild conditions and demonstrates high atom economy, making it a powerful tool for generating libraries of thiazoline-triazole hybrids. nih.gov Computational studies have been employed to investigate the reaction mechanism, suggesting that a dicopper-mediated pathway is the most energetically favorable route for the cycloaddition. nih.gov This approach has been utilized to synthesize a variety of hybrid compounds, including those linking thiazolidinone and quinoline moieties to triazoles. nih.govtandfonline.com

Table 1: Examples of Thiazoline-Triazole Hybrid Synthesis

| Thiazoline Precursor | Alkyne/Azide Partner | Catalyst | Resulting Hybrid | Reference |

| Azide-functionalized thiazolidinone | Propargylated salicylaldehyde (B1680747) | Copper(I) | Thiazolidinone-1,4-triazole analog | nih.gov |

| Thiazole-appended alkyne | Organic azide | Copper(I) | Quinoline-thiazole-1,2,3-triazole hybrid | tandfonline.com |

The incorporation of a carboxylate group, typically as an ethyl or methyl ester, onto the thiazoline ring is a common strategy to create versatile intermediates for further derivatization. Several methods have been reported for the synthesis of thiazoline carboxylate derivatives.

One prevalent method is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone bearing an ester group. nih.gov For instance, the reaction of thioamides with ethyl 4-bromo-3-oxobutanoate can yield the corresponding thiazoline-4-carboxylate derivatives. nih.gov Another approach involves the reaction of α,α-difluoroalkyl amines with β-amino thiols, which can also possess a carboxylate functionality. organic-chemistry.org

A modular, one-pot cascade protocol has been developed for the synthesis of thiazoline carboxylates. This method utilizes the reaction of thioamides with electrophiles like 4-bromo-3-ethoxycrotonate, proceeding through an SN2 substitution followed by an intramolecular Michael addition. nih.gov This protocol is noted for its mild reaction conditions and the ability to produce pure products without extensive purification. nih.gov

Furthermore, 2-substituted-4-methylthiazole-5-carboxylates have been synthesized in a one-pot procedure from commercially available starting materials like ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives. researchgate.net This efficient method circumvents the traditional two-step process. researchgate.net

Table 2: Synthesis of Thiazoline Carboxylate Derivatives

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

| Thioamide, 4-bromo-3-ethoxycrotonate | CH3CO2Na, HFIP | Thiazoline carboxylate | Good to Excellent | nih.gov |

| Ethyl acetoacetate, N-bromosuccinimide, Thiourea | Mild conditions | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Good | researchgate.net |

| L-cysteine, Aryl nitriles | NaHCO3/NaOH, aqueous alcohol | (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acid | Good | organic-chemistry.org |

Thiazoline carboxylate esters serve as valuable precursors for the synthesis of thiazoline-based hydrazides. These hydrazides are typically prepared by reacting the corresponding ester with hydrazine hydrate (B1144303). nih.govacs.org The resulting carbohydrazide can then undergo further reactions, such as condensation with aromatic aldehydes, to afford various derivatives. acs.org

These hydrazide intermediates are also pivotal in the construction of more complex heterocyclic systems. For example, they can be converted into thiosemicarbazides by reacting with isothiocyanates. Subsequent cyclization of these thiosemicarbazides with α-bromoacetophenones leads to the formation of new thiazoline analogues. nih.govnih.gov This multi-step sequence allows for the introduction of significant molecular diversity.

Table 3: Synthesis and Reactions of Thiazoline-Based Hydrazides

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Final Product | Reference |

| Ethyl-5-methyl-2-(pyridine-3-yl)thiazole-4-carboxylate | Hydrazine hydrate | 5-methyl-2-(pyridine-3-yl)thiazole-4-carbohydrazide | Condensation with aromatic aldehyde | Thiazole-based hydrazone | acs.org |

| Ester derivatives | Hydrazine hydrate | Hydrazides | Phenyl isothiocyanate, then 2-bromoacetophenones | Thiazoline analogues | nih.gov |

The thiazoline ring has been successfully incorporated into more complex molecular architectures, such as coumarins, to generate hybrid molecules with potential biological activities. researchgate.netnih.gov The synthesis of these hybrids often involves linking a pre-formed thiazoline moiety to a coumarin scaffold.

One synthetic route starts with a functionalized coumarin, such as 4-methyl-7-hydroxycoumarin, which is then elaborated to introduce a reactive group. This can be followed by reaction with a thiazolidinone precursor to form the final coumarin-thiazolidinone hybrid. nih.gov Another strategy involves the reaction of a bromoacetyl-coumarin with a thiazole-containing nucleophile to link the two heterocyclic systems. researchgate.net These synthetic approaches enable the creation of diverse libraries of coumarin-thiazoline conjugates for biological screening. researchgate.netnih.gov

Table 4: Synthesis of Thiazoline-Coumarin Hybrids

| Coumarin Precursor | Thiazoline Precursor/Reagent | Linking Strategy | Resulting Hybrid | Reference |

| 4-Methyl-7-hydroxycoumarin | N-(4-oxo-2-phenylthiazolidin-3-yl)acetamide precursor | Multi-step synthesis | Coumarin-thiazolidinone hybrid | nih.gov |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Thiazole-containing nucleophile | Nucleophilic substitution | Coumarin-thiazole conjugate | researchgate.net |

Emerging Synthetic Techniques and Process Optimization for Dihydrothiazoles

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and scalable methods for the synthesis of dihydrothiazoles and related heterocyclic compounds. These emerging techniques aim to reduce reaction times, minimize waste, and avoid harsh reaction conditions. researchgate.netbohrium.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiazole derivatives. researchgate.netbepls.com This technique often leads to significantly shorter reaction times and improved yields compared to conventional heating methods. Ultrasound irradiation is another green chemistry approach that has been successfully applied to thiazoline synthesis, promoting reactions through acoustic cavitation. researchgate.net

The use of green solvents, such as water or polyethylene glycol (PEG), and catalyst-free reaction conditions are also gaining traction. bepls.com For instance, the synthesis of 2-aminothiazoles from α-diazoketones and thiourea has been achieved in PEG-400 without the need for a catalyst. bepls.com

Process optimization is another critical aspect of modern synthetic chemistry, focusing on improving the efficiency and scalability of reactions. nih.govscielo.br This can involve a systematic study of reaction parameters such as temperature, solvent, catalyst loading, and reaction time to identify the optimal conditions. scielo.br For example, the optimization of the synthesis of dihydrobenzofuran neolignans involved screening different oxidants and solvents, leading to a significant reduction in reaction time. scielo.br Photoinitiated reactions are also being explored as a means to reduce reaction times and avoid the need for chemical initiators. nih.gov These optimization studies are crucial for the industrial production of dihydrothiazole-containing compounds. nih.gov

Chemical Reactivity and Transformation Mechanisms of Dihydrothiazole Systems

Reaction Profiles of Dihydrothiazole Scaffolds

The dihydrothiazole ring can undergo reactions with both electrophiles and nucleophiles and is susceptible to changes in its oxidation state.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazoline (B8809763) Ring

The term "substitution" in the context of dihydrothiazoles often precedes or results in ring transformation, rather than being a direct replacement on a stable ring as seen in aromatic systems.

Nucleophilic Reactions: The C2 carbon of the imine bond is electrophilic and serves as the primary site for nucleophilic attack. This can be a key step in the synthesis of thiazolines, such as in the Hantzsch thiazole (B1198619) synthesis, where the sulfur of a thioamide acts as the initial nucleophile attacking an α-halo carbonyl compound youtube.com. In pre-formed dihydrothiazoles, attack by external nucleophiles at C2 can initiate ring-opening or ring-transformation cascades rsc.org. The amide group of a preceding residue can undergo nucleophilic attack by a cysteine thiol group to form thiazolines in peptides rsc.org.

Electrophilic Reactions: The lone pair of electrons on the nitrogen atom is the most accessible site for electrophiles. Alkylation of the nitrogen atom with electrophiles like methyl iodide leads to the formation of a quaternary thiazolium cation wikipedia.org. This transformation is significant as thiazolium salts are important intermediates, acting as catalysts in reactions such as the Stetter reaction and the Benzoin condensation wikipedia.org. Direct electrophilic substitution on the carbon backbone of the dihydrothiazole ring is less common compared to its aromatic thiazole counterpart.

Oxidation and Reduction Pathways of Dihydrothiazoles

The oxidation state of the dihydrothiazole ring can be chemically altered, leading to either aromatization or full saturation.

Oxidation: Dihydrothiazoles can be oxidized to form their corresponding aromatic thiazoles researchgate.net. This aromatization represents a stable endpoint for the heterocyclic system. Alternatively, oxidation can occur at the sulfur atom. The use of strong oxidizing agents can convert the sulfide (B99878) moiety into a sulfonyl group, yielding thiazoline 1,1-dioxides mdpi.com. These sulfones are highly reactive species. Depending on the oxidant and reaction conditions, oxidation can also lead to the cleavage of the heterocyclic ring, resulting in products like sulfonic acids or disulfides.

| Oxidizing Agent | Primary Product Type | Reference |

|---|---|---|

| Sulfur | Aromatization to Thiazole | researchgate.net |

| Peracetic Acid | Ring-opening to Sulfonic Acids | mdpi.com |

| Oxone® / MCPBA | Ring-opening to Disulfides | mdpi.com |

| Potassium Permanganate (with acid) | Thiazoline 1,1-Dioxides | mdpi.com |

Reduction: The imine (C=N) bond of the dihydrothiazole ring can be reduced to an amine, yielding a fully saturated thiazolidine (B150603) ring. This transformation can be accomplished using catalytic hydrogenation, for example, with hydrogen gas and a platinum-based catalyst such as Adams' catalyst (PtO₂), a method effective for reducing related dioxothiadiazoles mdpi.com.

Mechanistic Investigations of Thiazoline Ring Transformations

The transformation of the thiazoline ring is central to its utility in synthesis. One of the most fundamental mechanisms is the Hantzsch synthesis, which involves three key steps: 1) Nucleophilic attack of the thioamide's sulfur atom on an α-halocarbonyl, 2) Tautomerization, and 3) Intramolecular nucleophilic attack by the imine nitrogen on the carbonyl, followed by dehydration to form the aromatic thiazole youtube.com.

Ring-opening mechanisms are also prevalent. These are often initiated by the attack of a nucleophile on the C2 carbon, leading to the cleavage of the C-S bond. This process can be reversible or can be followed by further reactions. Studies on related systems show that such nucleophile-induced ring contractions can be a strategic pathway to synthesize new, rearranged heterocyclic scaffolds. For instance, a 1,4-benzothiazine ring can contract to a pyrrolo[2,1-b] rsc.orgwikipedia.orgbenzothiazole through a sequence of nucleophilic attack, S-C bond cleavage, and subsequent intramolecular cyclization.

Catalytic Approaches in Dihydrothiazole Chemistry

Catalysis offers efficient and selective methods for modifying heterocyclic systems, including dihydrothiazoles and their derivatives.

Direct Arylation Methods Utilizing Thiazole and Thiazoline Substrates

Direct C-H arylation is a powerful modern synthetic tool for creating carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. This methodology has been extensively developed for aromatic heterocycles, particularly thiazoles.

In the context of aromatic thiazoles, palladium-catalyzed direct arylation is highly efficient and typically occurs at the C5 position of the thiazole ring nih.gov. This reaction couples the thiazole directly with an aryl halide (e.g., aryl bromide) to form a 5-arylthiazole derivative nih.gov. While this reaction is well-established for thiazoles, its application directly to non-aromatic dihydrothiazole substrates is less documented. The principles of C(sp³)-H activation suggest that direct arylation of the C5-methylene group in a 2,5-dihydrothiazole is theoretically possible but would likely require specialized catalytic systems designed for activating stronger, aliphatic C-H bonds.

Advanced Spectroscopic and Structural Characterization of 2 Ethyl 2,5 Dihydro 4 Methylthiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms. For thiazoline (B8809763) derivatives, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are crucial for assigning the complete chemical structure.

The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the identification and assignment of the core thiazoline structure and its substituents. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In thiazole (B1198619) derivatives, the proton on the thiazole ring typically appears in the aromatic region of the ¹H NMR spectrum. For instance, in certain 2-phenylthiazole (B155284) derivatives, the thiazolyl proton (at C5) resonates as a singlet around δ 7.1–7.2 ppm. mdpi.com Protons on alkyl groups attached to the ring show characteristic multiplets in the upfield region. For the 2-ethyl group, a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons would be expected. The methyl group on the thiazoline ring would appear as a singlet.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. In thiazole derivatives, the carbon atoms of the heterocyclic ring resonate at distinct downfield shifts. For example, in a series of pyrazolyl-phenylthiazole derivatives, the C=S carbon was observed at δ 180.2 ppm, while other aromatic and pyrazoline ring carbons appeared between δ 46.1 and δ 159.2 ppm. ekb.eg The carbons of the ethyl and methyl substituents would be found in the aliphatic region (typically δ 10-40 ppm).

| Atom/Group | Technique | Typical Chemical Shift (ppm) | Reference Compound Type | Citation |

|---|---|---|---|---|

| Thiazolyl-H (C5-H) | ¹H NMR | 7.1–7.2 | Thiazole-substituted 1,3,4-oxadiazoles | mdpi.com |

| Aromatic-H | ¹H NMR | 7.4–8.2 | Thiazole-substituted 1,3,4-oxadiazoles | mdpi.com |

| Thiazole Ring Carbons | ¹³C NMR | 109.0–169.0 | Thiazole-substituted 1,3,4-oxadiazoles | mdpi.com |

| Pyrazoline C=S | ¹³C NMR | 180.2 | Pyrazolyl-phenylthiazole derivatives | ekb.eg |

| Pyrazoline CH (chiral) | ¹³C NMR | 59.2 | Pyrazolyl-phenylthiazole derivatives | ekb.eg |

Two-dimensional (2D) NMR experiments are powerful methods used to establish atomic connectivity and spatial relationships within a molecule, which is essential for confirming the proposed structure of complex derivatives.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu A COSY spectrum of a thiazoline derivative would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. In more complex thiazole-containing natural products like thiasporines, COSY correlations have been instrumental in identifying contiguous proton systems, such as 1,2-disubstituted phenyl nuclei. acs.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This heteronuclear experiment correlates directly bonded ¹H and ¹³C atoms. sdsu.edu It allows for the unambiguous assignment of which proton is attached to which carbon. For 2-ethyl-2,5-dihydro-4-methylthiazole, HSQC would show correlations between the C4-methyl protons and the C4-methyl carbon, as well as between the protons and carbons of the ethyl group and the methylene group in the ring.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals longer-range couplings between protons and carbons (typically ²J to ³J), providing critical information about the connectivity of different molecular fragments. youtube.com For instance, in the structural elucidation of thiasporine C, HMBC correlations from the methyl ester protons to the carboxyl carbon confirmed its structure. acs.org Similarly, correlations from an N-methyl group's protons to the C-2 carbon of a thiazole ring helped to place the substituent correctly. acs.org

| 2D NMR Technique | Information Gained | Example Application in Thiazole Derivatives | Citation |

|---|---|---|---|

| COSY | Identifies coupled protons (¹H-¹H correlations) | Confirming the presence of a 1,2-disubstituted phenyl nucleus through contiguous proton signals. | acs.org |

| HSQC/HMQC | Identifies directly bonded C-H pairs (¹JCH) | Assigning proton signals to their corresponding carbon atoms in the thiazole ring and substituents. | nih.govresearchgate.net |

| HMBC | Shows long-range C-H connectivity (²JCH, ³JCH) | Confirming the connection between a thiazine (B8601807) moiety and an aniline (B41778) group via a C-C single bond. | acs.org |

| HMBC | Shows long-range C-H connectivity (²JCH, ³JCH) | Placing an N-methyl group by observing correlation from its protons to the C-2 carbon of the thiazole ring. | acs.org |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural clues through fragmentation analysis.

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern is characteristic of the compound's structure. Thiazoles and their derivatives typically produce an abundant molecular ion peak (M⁺), which is crucial for determining the molecular weight. rsc.org

The fragmentation of the thiazole ring occurs in a specific manner that can aid in structural elucidation. rsc.org Studies on thiazolo[3,2-a]pyrimidines have shown that the thiazole ring tends to undergo fragmentation before the more stable pyrimidine (B1678525) ring. sapub.org A common fragmentation pathway for thiazoles involves the loss of small, stable molecules or radicals. For the related compound 2-ethyl-4-methylthiazole (B98465), the mass spectrum shows a base peak at m/z 72 and a prominent molecular ion peak at m/z 127. nih.govnist.gov Other significant fragments are observed at m/z 126, 71, and 112. nih.gov The fragmentation of bicyclic compounds containing fused thiazole and pyrimidine rings often involves the essential loss of HCN neutrals. aip.org

| m/z | Relative Intensity | Possible Assignment | Citation |

|---|---|---|---|

| 127 | 80.03% | Molecular Ion [M]⁺ | nih.gov |

| 112 | 39.10% | [M - CH₃]⁺ | nih.gov |

| 72 | 99.99% (Base Peak) | Fragment ion | nih.gov |

| 71 | 75.76% | Fragment ion | nih.gov |

HRMS provides a highly accurate measurement of an ion's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of a compound's elemental composition and the differentiation between compounds with the same nominal mass. For this compound (C₆H₁₁NS), the computed exact mass is 129.06122053 Da. nih.gov The experimental verification of this mass via HRMS would unequivocally confirm its molecular formula. This technique is routinely used in the characterization of newly synthesized thiazoline and thiazole derivatives to validate their proposed structures and elemental formulas. acs.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present.

For thiazoline and thiazole derivatives, IR spectra reveal key stretching and bending vibrations. The C=N stretching vibration in the thiazole ring is typically observed in the region of 1600–1625 cm⁻¹. nih.gov The C-S stretching absorption is found in the 910–925 cm⁻¹ range. nih.gov Studies on various methylthiazoles have identified characteristic bands for the thiazole skeleton itself, in addition to vibrations from the substituent groups. cdnsciencepub.com For example, a strong band around 1385 cm⁻¹ is attributed to the thiazole skeleton. cdnsciencepub.com The presence of other functional groups, such as C=O in derivatives, would give a strong absorption band around 1690–1700 cm⁻¹. mdpi.com

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group/Moiety | Citation |

|---|---|---|---|

| 2700–3000 | Stretching | C-H (aliphatic) | nih.gov |

| 1690–1700 | Stretching | C=O (ketone) | mdpi.com |

| 1600–1627 | Stretching | C=N (thiazole ring) | nih.gov |

| 1385 | Skeleton Vibration | Thiazole ring | cdnsciencepub.com |

| 910–925 | Stretching | C-S (thiazole ring) | nih.gov |

X-ray Crystallography for Precise Molecular Architecture and Stereochemistry

X-ray crystallography stands as a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are crucial for understanding a molecule's physical and chemical properties.

For a molecule to be analyzed by single-crystal X-ray diffraction, it must first be obtained in a solid, crystalline form. The compound this compound is described as a clear to pale yellow liquid, which precludes its direct analysis by this technique. nih.govthegoodscentscompany.com

However, the principles of X-ray crystallography are widely applied to analogous and derivative structures within the broader thiazole family, particularly those that are crystalline. In such studies, a single crystal of a target compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate a detailed electron density map of the molecule. From this map, the exact position of each atom can be determined.

For instance, structural analyses of various complex heterocyclic compounds containing thiazole or related rings have been successfully performed using X-ray crystallography. nih.govmdpi.com These studies provide valuable insights into the conformation and configuration of the heterocyclic rings, as well as the spatial relationship between different parts of the molecule. While not directly pertaining to this compound, the X-ray analysis of crystalline benzothiazine derivatives, for example, has detailed screw boat conformations and the dihedral angles between constituent rings. nih.gov Such detailed structural information is vital for structure-activity relationship studies and for the rational design of new molecules.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography encompasses a suite of powerful analytical techniques used to separate, identify, and quantify the components of a mixture. For a volatile flavor compound like this compound, gas chromatography (GC) is an especially pertinent technique.

Commercial suppliers of this compound typically guarantee a minimum purity, such as ≥95%, which is commonly verified using chromatographic methods. thegoodscentscompany.com In a typical GC analysis for purity assessment, a small sample is vaporized and swept by a carrier gas through a long column. The components of the sample interact differently with the column's stationary phase, causing them to separate and emerge from the column at different times (retention times). A detector, such as a Flame Ionization Detector (FID), records the signal of each emerging component, and the area of the resulting peak is proportional to its concentration. This allows for the precise quantification of the main compound and any impurities.

Furthermore, the coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful tool for both identifying and quantifying compounds in complex mixtures. This technique was instrumental in the first-time identification of this compound (also identified as 2-ethyl-4-methyl-3-thiazoline) in a natural product—toasted sesame seed oil. nih.gov In this comprehensive analysis, the oil extract was analyzed by GC-MS, which not only separated the numerous volatile components but also provided mass spectra for each, acting as a molecular fingerprint to confirm their identity. nih.gov

In synthetic chemistry, liquid chromatography, particularly column chromatography, is a fundamental method for the purification of reaction products. For example, in the synthesis of complex thiazole derivatives, column chromatography on silica (B1680970) gel is often the method of choice to isolate the desired product from unreacted starting materials and by-products. nih.govgoogle.com This ensures that the final compound meets the high purity requirements for its intended application, whether as a pharmaceutical precursor or a reference standard. google.com

The table below summarizes the chromatographic techniques and their applications in the context of this compound and its analogues.

| Chromatographic Technique | Application | Purpose | Reference |

| Gas Chromatography (GC) | Purity Assessment | To quantify the main compound and detect impurities in commercial products. | thegoodscentscompany.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mixture Analysis | To identify and confirm the presence of the compound in complex natural extracts like sesame oil. | nih.gov |

| Column Chromatography | Purification | To isolate and purify synthesized thiazole derivatives from reaction mixtures. | nih.govgoogle.com |

Computational Chemistry and Theoretical Studies on Dihydrothiazole Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of dihydrothiazole derivatives. sciencepublishinggroup.comnih.govnih.gov These calculations provide valuable information about molecular orbitals, charge distribution, and various reactivity descriptors.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. mdpi.com The energy gap between HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. sciencepublishinggroup.com For instance, in a study of dihydrothiophenone derivatives, the molecule with the lowest energy gap was identified as the most reactive and least stable. sciencepublishinggroup.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. mdpi.com This information is instrumental in understanding intermolecular interactions, as it highlights the electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which are crucial for predicting how the molecule will interact with biological targets. mdpi.com

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. sciencepublishinggroup.com For example, a study on thiazole (B1198619) azo dyes demonstrated that the HOMO-LUMO splittings could effectively predict the relative reactivity of different derivatives. nih.gov

A theoretical investigation on a series of dihydrothiophenone derivatives using DFT at the B3LYP/6-31G(d, p) level provided insights into their reactivity through global and local descriptors. The analysis of HOMO and LUMO energies, along with the resulting energy gap, helped in identifying the most reactive compounds within the series. sciencepublishinggroup.com Similarly, DFT studies on pyrimidinone-linked thiazoles have been used to understand the reactivity of different substituted compounds. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for studying the interactions between small molecules, such as dihydrothiazole derivatives, and their biological targets, typically proteins. nih.govmdpi.com These methods predict the binding orientation and affinity of a ligand within the active site of a receptor, providing a detailed picture of the intermolecular forces that govern the interaction. nih.gov

Molecular docking algorithms explore the conformational space of the ligand and the receptor to identify the most favorable binding mode, which is often quantified by a scoring function that estimates the binding energy. mdpi.com This approach is widely used in drug discovery to screen virtual libraries of compounds and to prioritize candidates for experimental testing. nih.gov

Following docking, MD simulations can be employed to refine the protein-ligand complex and to study its dynamic behavior over time. nih.gov MD simulations provide a more realistic representation of the biological system by accounting for the flexibility of both the ligand and the receptor, as well as the surrounding solvent molecules. frontiersin.org These simulations can reveal the stability of the binding pose, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon ligand binding. nih.govnih.gov

Investigations into Enzyme-Inhibitor Binding Mechanisms (e.g., Thymidylate Synthase)

A significant area of research for dihydrothiazole and related thiazole derivatives is their potential as enzyme inhibitors. Molecular docking and MD simulations have been instrumental in elucidating the binding mechanisms of these compounds with various enzymes.

For example, in the context of anticancer drug design, thymidylate synthase (TS) is a well-established target. nih.gov Molecular docking studies have been performed on various heterocyclic compounds, including those with structural similarities to dihydrothiazoles, to understand their binding to TS. nih.govnih.gov These studies have identified key pharmacophoric features and binding interactions necessary for inhibitory activity. For instance, a study on thymol-based 1,2,3-triazole hybrids showed that the most potent compounds exhibited promising binding interactions and affinities within the active site of TS. nih.gov

Furthermore, pyridine-2,3-dihydrothiazole hybrids have been investigated as dual inhibitors of cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase 3β (GSK3β). Molecular docking studies revealed the binding affinity and interactions of these compounds within the ATP-binding pockets of these kinases. nih.gov

| Compound Class | Target Enzyme | Key Findings from Docking | Reference |

|---|---|---|---|

| 2-Substituted 4,5-dihydrothiazole-4-carboxylic acids | Metallo-β-lactamases | Identified as novel inhibitors; modeling guided inhibitor design. | nih.gov |

| Pyridine-2,3-dihydrothiazole hybrids | CDK2/GSK3β | Predicted binding affinity and interactions in the ATP-binding pocket. | nih.gov |

| Thymol based 1,2,3-triazole hybrids | Thymidylate Synthase (TS) | Active compounds showed promising binding interactions and affinities. | nih.gov |

| Thiazole derivatives | Aromatase, EGFR, Cyclin-dependent kinases | Predicted binding affinities to explore anticancer mechanisms. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdovepress.com QSAR models are built using a training set of compounds with known activities and are then used to predict the activity of new, untested compounds. nih.gov

The process of QSAR modeling involves calculating a set of molecular descriptors for each compound in the dataset. These descriptors can be physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., atomic charges, dipole moment), or topological indices that encode information about the molecular structure. dovepress.comnih.gov Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to develop a model that correlates these descriptors with the observed biological activity. nih.gov

QSAR studies on thiazolidines, which are structurally related to dihydrothiazoles, have been conducted to understand their diverse biological activities, including antiviral, antibacterial, and anti-inflammatory effects. researchgate.net These studies help in identifying the key structural features that are important for a particular biological response. researchgate.net

For instance, a QSAR study on xanthone (B1684191) derivatives as anticancer agents identified that net atomic charges at specific carbon atoms, dipole moment, and logP were the most significant descriptors for their cytotoxic activities. dovepress.com This information can then be used to design new xanthone derivatives with potentially enhanced anticancer properties. dovepress.com Similarly, QSAR models have been developed for isothiazole (B42339) derivatives as inhibitors of the HCV NS5B polymerase, leading to the design of new and more potent inhibitors. nih.gov

| Compound Class | Biological Activity | Key Descriptors Identified | Reference |

|---|---|---|---|

| Thiazolidines | Various (antiviral, antibacterial, etc.) | Structural features and physicochemical properties. | researchgate.net |

| Xanthone derivatives | Anticancer (cytotoxic) | Net atomic charges, dipole moment, logP. | dovepress.com |

| Isothiazole derivatives | HCV NS5B polymerase inhibition | Electronic descriptors. | nih.gov |

Prediction of Spectroscopic Data and Conformational Analysis

Computational methods are also employed to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, and to perform conformational analysis of dihydrothiazole compounds. These predictions are valuable for structure elucidation and for understanding the three-dimensional shape of these molecules, which is crucial for their biological activity.

The prediction of NMR chemical shifts can be achieved through various computational approaches, including machine learning algorithms trained on large experimental datasets. nih.gov These methods can provide accurate predictions of 1H and 13C chemical shifts from a given chemical structure, aiding in the identification and characterization of new compounds. nih.govyoutube.com For complex heterocyclic compounds, advanced 1D and 2D NMR techniques, often complemented by computational predictions, are essential for complete structural assignment. ipb.pt

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and to determine their relative energies. This is particularly important for flexible molecules that can adopt multiple conformations. The bioactive conformation, i.e., the shape the molecule adopts when it binds to its biological target, is often not the lowest energy conformation in solution. arxiv.org Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to explore the conformational landscape of a molecule and to identify low-energy conformers. arxiv.org For example, a study on new derivatives of 1,4-benzodiazepine-2-ones used semi-empirical AM1 calculations to determine the most stable conformer. arxiv.org

Investigative Studies on Biological Activities and Mechanistic Insights of Thiazoline Derivatives

Antimicrobial Research on Dihydrothiazole Scaffolds

The emergence of drug-resistant pathogens has created an urgent need for novel antimicrobial agents. nih.govmdpi.com Dihydrothiazole scaffolds have been a focus of research in this area, demonstrating a range of antibacterial and antifungal activities. nih.govnih.gov

Dihydrothiazole derivatives have shown considerable efficacy against a variety of bacterial strains. Studies have demonstrated that these compounds can be effective against both Gram-positive and Gram-negative bacteria. mdpi.combiointerfaceresearch.com For instance, certain 5,6-dihydroimidazo[2,1-b]thiazole compounds were identified as potent agents against methicillin-resistant Staphylococcus aureus (MRSA), with the most active compound showing a MIC90 value of 3.7 μg/mL. nih.gov

The antibacterial activity is often influenced by the specific substitutions on the thiazole (B1198619) ring. biointerfaceresearch.com A series of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives were synthesized, with nineteen of these compounds showing significant antibacterial potential, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net Similarly, newly synthesized 2,3-dihydrothiazoles tagged with a sulfisoxazole (B1682709) moiety displayed good antibacterial activity against S. pneumoniae, B. subtilis, S. epidermidis, and E. coli. nih.gov The introduction of a trichlorophenyl group to the thiazole molecule has also been shown to have a significant inhibitory effect on a range of bacteria, including Bacillus subtilis and Escherichia coli. mdpi.com

| Compound/Derivative Class | Bacterial Strain(s) | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 5,6-dihydroimidazo[2,1-b]thiazoles | Methicillin-resistant Staphylococcus aureus (MRSA) | Active compound MIC90: 3.7 μg/mL | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives (e.g., analog 12f) | Staphylococcus aureus, Bacillus subtilis | Comparable to ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) | nih.govresearchgate.net |

| 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamides | Enterococcus faecalis | MIC: 100 μg/mL | nih.gov |

| Thiazole derivatives with quinolone-pyrazoline backbone | Various Gram-positive and Gram-negative bacteria | Considerable activity | biointerfaceresearch.com |

| Acyl-hydrazone derivatives (4-Br-phenyl derivative) | Gram-positive and Gram-negative bacteria | Potent growth inhibitory effect | mdpi.com |

Thiazoline (B8809763) analogues and related thiazole derivatives have also demonstrated significant antifungal properties. nih.govnih.gov These compounds have been tested against various fungal pathogens, including clinically relevant species like Candida albicans. mdpi.comnih.gov

Research has shown that certain thiazole derivatives exhibit strong antifungal effects, with Minimum Inhibitory Concentrations (MIC) as low as 0.008–7.81 µg/mL against C. albicans. nih.gov The Minimum Fungicidal Concentrations (MFC) for these compounds were typically two- to four-fold higher than their MIC values. nih.gov In one study, a series of new hydrazones bearing a thiazole scaffold was synthesized, and the compound derived from 4-bromo-benzaldehyde was found to be a more powerful growth inhibitor of C. albicans than the reference drug, fluconazole. mdpi.com

Furthermore, 5-Arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have exhibited high fungistatic and fungicidal activity, causing morphological changes in the cell wall of Candida yeast. nih.gov Nine analogs of ethyl 2-amino-4-methylthiazole-5-carboxylate showed moderate to weak antifungal activity against Candida albicans. nih.govresearchgate.net

| Compound/Derivative Class | Fungal Strain(s) | Reported Activity (MIC/MFC) | Reference |

|---|---|---|---|

| Thiazole derivatives with cyclopropane (B1198618) system | Candida albicans | MIC: 0.008–7.81 µg/mL; MFC: 0.015–31.25 µg/mL | nih.gov |

| Acyl-hydrazone (4-bromo-benzaldehyde derivative) | Candida albicans | More potent than fluconazole | mdpi.com |

| 5-Arylidene-2,4-thiazolidinediones | Candida spp. | High fungistatic and fungicidal activity | nih.gov |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate analogs | Candida albicans | Moderate to weak activity | nih.govresearchgate.net |

| Thiazole-tagged sulfisoxazole derivatives | Aspergillus fumigatus, Syncephalastrum racemosum, Geotricum candidum | Good activity | nih.gov |

The antimicrobial effects of dihydrothiazole and thiazoline derivatives are attributed to several molecular mechanisms. One of the key advantages of these compounds is their amphiphilic nature, which facilitates their penetration into microbial cell membranes. mdpi.com

A primary mechanism of action for some derivatives is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for maintaining DNA integrity during replication, transcription, and repair. nih.gov For example, 5,6-dihydroimidazo[2,1-b]thiazoles are suggested to target DNA gyrase. nih.gov Certain thiazole derivatives have shown potent inhibitory activity against S. aureus topoisomerase IV without significantly affecting the human counterpart, indicating a degree of selectivity. nih.gov

Other mechanisms include the disruption of the fungal cell wall and interference with glucose transport. nih.gov Mycosidine, a thiazolidine-2,4-dione derivative, is believed to exert its antifungal effect by disrupting the fungal cell wall, and its activity has been associated with glucose transport. nih.gov Azole antifungals, a broader class that includes thiazoles, are known to inhibit lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. wikipedia.org

Anticancer Potential of Thiazole and Dihydrothiazole Derivatives

Thiazole and its derivatives are prominent scaffolds in the design of anticancer agents, with some compounds, like Dasatinib, being approved for clinical use. nih.gov Research has focused on the synthesis and evaluation of novel thiazole-containing compounds for their ability to inhibit cancer cell proliferation and induce cell death. mdpi.comacs.org

A multitude of studies have reported the cytotoxic effects of thiazole and dihydrothiazole derivatives against a wide array of human cancer cell lines. These include breast (MCF-7), liver (HepG2), lung (A549), colon (HCT-116), and leukemia (MOLT-4) cell lines. mdpi.comacs.orgrsc.orgnih.gov

For instance, a series of newly synthesized thiazole derivatives demonstrated potent antiproliferative activity against MCF-7 and HepG2 cells. mdpi.com One compound, in particular, showed an IC50 value of 2.57 µM in MCF-7 cells, which was more potent than the standard drug staurosporine. mdpi.com Another study on arylidene-hydrazinyl-thiazoles found that several compounds exhibited significant cytotoxicity, with IC50 values as low as 1.69 µM against various cancer cell lines. acs.org Thiazole-amino acid hybrids have also been developed, showing good cytotoxicity with low IC50 values (2.07–8.51 µM) against lung, cervical, and breast cancer cells. rsc.orgnih.gov Furthermore, certain ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have displayed a broad spectrum of anticancer activity against numerous tumor cell lines in the National Cancer Institute (NCI) screen. nih.govresearchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference |

|---|---|---|---|

| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones (Compound 4c) | MCF-7 (Breast), HepG2 (Liver) | IC50: 2.57 µM (MCF-7), 7.26 µM (HepG2) | mdpi.com |

| Arylidene-hydrazinyl-thiazoles (Compound 4m) | BxPC-3 (Pancreatic), MOLT-4 (Leukemia), MCF-7 (Breast) | IC50: 1.69–2.2 μM | acs.org |

| Thiazole-amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | IC50: 2.07–8.51 µM | rsc.orgnih.gov |

| Phenothiazine-thiazole conjugates (Compound 8) | MCF-7 (Breast) | Potent cytotoxic action | researchgate.net |

| Ethyl 2-substituted-aminothiazole-4-carboxylate derivatives (Compound 13) | RPMI-8226 (Leukemia) | GI50: 0.08 µM | nih.gov |

| 2,5-substituted thiazolidinones | A549 (Lung), U87 (Glioblastoma), IGR39 (Melanoma) | GI50 < 10 µM for most active compound | researchgate.net |

The anticancer effects of thiazole derivatives are mediated through their interaction with various molecular pathways and cellular targets that are often dysregulated in cancer. nih.govnih.gov These compounds can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key enzymes involved in tumor growth and proliferation. mdpi.comresearchgate.net

One of the significant targets is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an enzyme critical for angiogenesis (the formation of new blood vessels that tumors need to grow). mdpi.comresearchgate.net Certain thiazole derivatives have shown potent inhibitory activity against VEGFR-2. mdpi.com Molecular docking studies have also suggested that these derivatives can bind to other key proteins like aromatase, epidermal growth factor receptor (EGFR), cyclin-dependent kinase 2 (CDK2), and the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2), all of which play roles in cancer cell proliferation and survival. mdpi.com

The induction of apoptosis is a common mechanism. For example, one active thiazole compound was found to significantly increase the percentage of early and late apoptotic cells in the MCF-7 cancer cell line. mdpi.com It also caused cell cycle arrest at the G1/S phase, preventing cancer cells from progressing through the division cycle. mdpi.com The ability of thiazole-peptide hybrids to depolymerize microtubules, leading to cell cycle arrest in the G2/M phase, is another reported mechanism of action. nih.gov

Studies on DNA Interaction: Cleavage and Polymerization Inhibition

There are no available scientific studies that have investigated the DNA interaction of 2-Ethyl-2,5-dihydro-4-methylthiazole. Research on the DNA cleavage and polymerization inhibition capabilities of this specific compound has not been published. While studies on other thiazole-containing compounds have shown various DNA interactions, these findings cannot be attributed to this compound without direct experimental evidence.

Modulation of Biochemical Pathways and Enzyme Inhibition Studies

Specific data on the modulation of biochemical pathways or enzyme inhibition by this compound is not found in the current body of scientific literature. The inhibitory activities of numerous thiazole derivatives against various enzymes have been documented; for instance, certain thiazole derivatives have been investigated as inhibitors of dihydrofolate reductase (DHFR). acs.orgnih.govrsc.orgsemanticscholar.org However, no such studies have been conducted on this compound.

Natural Occurrence and Biosynthetic Pathways of Thiazoline Compounds

Identification of 2-Ethyl-2,5-dihydro-4-methylthiazole in Natural Matrices (e.g., Food Volatiles)

This compound is a volatile heterocyclic compound that contributes to the aroma profile of a variety of natural and processed foods. Its presence is often associated with nutty, roasted, and vegetable-like sensory characteristics. nih.govthegoodscentscompany.com This compound has been identified as a volatile component in several food matrices, where it is formed during thermal processing or as a result of natural enzymatic and chemical reactions.

One of the notable natural occurrences of this compound is in sesame oil. nih.gov It is also recognized for its contribution to the flavor profiles of a range of other food products. For instance, it is utilized as a flavoring agent to impart or enhance nutty and cocoa notes in chocolate and coffee-based products. perfumerflavorist.com Furthermore, it finds application in creating authentic pistachio flavors and is used to lift the malt (B15192052) notes in beverages and other malted products. perfumerflavorist.com Its versatile aroma profile also allows for its use in tea flavors, including black, green, and oolong varieties. perfumerflavorist.com The compound is known to impart tropical fruit, peach, and meaty notes at certain concentrations. thegoodscentscompany.com

The following interactive data table summarizes the known natural and food-related occurrences of this compound.

| Natural Matrix/Food Product | Role/Descriptor |

| Sesame Oil | Natural volatile component nih.gov |

| Onion Sprout | Identified as a volatile compound |

| Foods with Roasted Profiles | Contributes nutty, roasted vegetable aroma thegoodscentscompany.com |

| Chocolate and Cocoa Flavors | Provides a cocoa-like aroma perfumerflavorist.com |

| Coffee Flavors | Enhances roasted notes perfumerflavorist.com |

| Malt-based Products | Lifts malt flavor perfumerflavorist.com |

| Tea (Black, Green, Oolong) | Contributes to tea aroma perfumerflavorist.com |

| Pistachio Flavors | Adds authentic nutty character perfumerflavorist.com |

Biosynthesis of Thiazolines in Biological Systems and Food Chemistry

The formation of this compound and other related thiazolines in biological systems and food is primarily attributed to the Maillard reaction. scielo.brnih.gov This complex series of chemical reactions occurs between amino acids and reducing sugars, typically upon heating, and is responsible for the development of color and flavor in a wide array of cooked foods. researchgate.net

The key precursors for the biosynthesis of sulfur-containing heterocyclic compounds like thiazolines are the sulfur-containing amino acid cysteine and a carbonyl compound, which is often a reducing sugar or a product of its degradation. researchgate.netnih.gov The general pathway for the formation of thiazolines involves several key steps:

Strecker Degradation: The Maillard reaction often initiates with the Strecker degradation of an amino acid in the presence of a dicarbonyl compound. In the case of thiazoline (B8809763) formation, cysteine undergoes Strecker degradation to produce hydrogen sulfide (B99878) (H₂S), ammonia (B1221849) (NH₃), and an aldehyde. nih.gov

Formation of Dicarbonyl Compounds: Reducing sugars, such as glucose, can degrade during heating to form reactive dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal. nih.gov

Reaction of Intermediates: The hydrogen sulfide and ammonia generated from the degradation of cysteine then react with the dicarbonyl compounds produced from sugar degradation. nih.gov

Cyclization to Form the Thiazoline Ring: The reaction between H₂S, NH₃, and a dicarbonyl compound leads to the formation of an intermediate which then cyclizes to form the thiazoline ring structure. The specific substituents on the thiazoline ring are determined by the structure of the initial carbonyl compound.

For the specific formation of this compound, the reaction would likely involve the interaction of cysteamine (B1669678) (a decarboxylated form of cysteine), a source of the 4-methyl group (such as a methyl-dicarbonyl compound like pyruvaldehyde), and a source of the 2-ethyl group (such as propanal). The Maillard reaction and lipid oxidation are key pathways for the generation of volatile compounds in cooked meat, leading to the formation of various heterocyclic compounds including thiazoles and thiazolines. scielo.brscielo.br The thermal degradation of thiamine (B1217682) (Vitamin B1) is another significant pathway that can produce thiazoles in meat products. scielo.br

Environmental Fate and Transport of Thiazoline Analogues

Degradation Kinetics in Environmental Compartments

Quantitative data on the degradation kinetics for 2-Ethyl-2,5-dihydro-4-methylthiazole in aqueous, sediment, and soil environments are not available in the reviewed literature. The persistence of a chemical is a critical factor in its environmental risk profile. For analogous substances, degradation can be influenced by chemical, biological, and photochemical processes.

The stability of some isothiazolinones, a related class of compounds, is known to be pH-dependent, with degradation occurring more readily in water with a pH above 8.5. dtu.dk Without specific studies, it is unknown if this compound would exhibit similar pH sensitivity.

Table 1: Illustrative Photodegradation Half-Lives of Analogous or Structurally Different Compounds in Aqueous Media No data is available for this compound. This table is for contextual purposes only.

| Compound | Water Matrix | Conditions | Half-Life (t1/2) | Source |

|---|---|---|---|---|

| Benzisothiazolinone | Water | UV-Vis Irradiation | Not specified, but degradation observed | europa.eu |

| Cetirizine | Deionized Water | Simulated Sunlight | ~30 hours | doaj.org |

There is a lack of specific studies on the soil persistence, including half-life (DT50) values, of this compound. The persistence of organic compounds in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.

For other heterocyclic organic compounds, soil persistence can be highly variable. Studies on triazine herbicides, for example, show that half-lives can range from days to years depending on the specific compound and environmental conditions. units.it Research on the fungicide thiabendazole, a benzimidazole (B57391) which contains a thiazole (B1198619) ring, indicates that adsorption to soil particles is a key factor in its persistence and mobility. europa.eu Sorption processes, which are critical in determining a compound's availability for degradation and transport, are known to be influenced by soil organic carbon content and surface acidity for various N-, S-, and O-heterocyclic compounds. researchgate.netfda.gov

Biotransformation and Bioaccumulation Potential

Specific data regarding the biotransformation pathways and bioaccumulation potential of this compound are not available in the reviewed scientific literature.

Biotransformation by microorganisms is a primary degradation pathway for many organic chemicals in the environment. For some related sulfur-containing heterocyclic compounds, metabolism can lead to the formation of various transformation products. However, without experimental data, the biodegradability of this compound remains unknown.

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is often estimated using the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the water. Chemicals with a high BCF are of greater concern as they can biomagnify through the food web. A review of BCF and bioaccumulation factor (BAF) assessments for organic chemicals suggests that values below 1000 indicate a low potential for significant bioaccumulation. femaflavor.org The octanol-water partition coefficient (logP or logKow) is often used as a screening tool for bioaccumulation potential. An estimated logP value for this compound is 3.027, which suggests some potential for bioaccumulation, though this is only an estimate and not a measured value. nih.gov

Atmospheric Chemistry and Reactivity

No experimental data exists for the atmospheric chemistry and reactivity of this compound. As a volatile compound, it has the potential to be released into the atmosphere. Its fate in the air would be governed by reactions with atmospheric oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). europa.eu

Volatile organic sulfur compounds (VSCs) can undergo oxidation in the atmosphere, contributing to the formation of sulfate (B86663) aerosols, which can influence cloud formation and the global radiation budget. dtu.dkeuropa.eu The atmospheric lifetime of such compounds is determined by their reaction rates with these oxidants. For example, dimethyl sulfide (B99878) (DMS), a well-studied VSC, is primarily removed from the atmosphere by reaction with the •OH radical, with a relatively short atmospheric lifetime of about one day. europa.eu The specific structure of this compound, with its heterocyclic ring and double bond, suggests it would be reactive towards atmospheric oxidants, but its specific atmospheric half-life is unknown.

Mobility in Environmental Systems

Specific studies on the mobility of this compound in soil and other environmental systems have not been identified. The mobility of an organic compound in soil is largely governed by its sorption characteristics to soil particles. Compounds that sorb strongly to soil are less mobile and less likely to leach into groundwater.

Research on other heterocyclic compounds indicates that sorption is controlled by interactions with soil organic carbon and mineral surfaces. researchgate.net For ionizable compounds, soil pH and cation exchange capacity are also critical factors. researchgate.netfda.gov Given that this compound is slightly soluble in water, some mobility could be expected, but this would be highly dependent on its interaction with different soil types. fao.org Studies on benzimidazole fungicides, for instance, found them to be slightly to moderately mobile in soil column experiments. Without a measured soil organic carbon-water (B12546825) partitioning coefficient (Koc), the leaching potential of this compound cannot be accurately predicted.

Applications and Emerging Research Areas for 2 Ethyl 2,5 Dihydro 4 Methylthiazole

Role in Flavor and Aroma Chemistry Research

Thiazolines, including 2-Ethyl-2,5-dihydro-4-methylthiazole, are significant contributors to the sensory profiles of many cooked and processed foods. They are often generated during the Maillard reaction, which involves interactions between dicarbonyl compounds, aldehydes, ammonia (B1221849), and hydrogen sulfide (B99878). rsc.org

This compound is recognized as a flavoring agent that imparts specific and desirable notes to various food products. nih.govparchem.com Its primary aroma is described as nutty and roasted vegetable. nih.govthegoodscentscompany.com This compound and its close relatives, like 2-ethyl-4-methylthiazole (B98465), are found in or used to flavor a wide range of foods, including coffee, cocoa, meat products, and baked goods. sigmaaldrich.comulprospector.com For instance, novel thiazoles and 3-thiazolines have been identified as key aroma compounds in cooked beef. nih.gov The related 2-ethyl-4-methylthiazole is noted for its nutty, cocoa, and savory characteristics, making it a versatile ingredient in bread, chocolate, coffee, and tea flavors. perfumerflavorist.com

Table 1: Reported Aroma and Flavor Profile of this compound

| Medium | Concentration | Reported Description | Source(s) |

|---|---|---|---|

| Propylene Glycol | 0.10% | Nutty, roasted vegetable | thegoodscentscompany.com |

| Water | 100.00 ppb | Tropical fruit, peach, slightly catty and meaty | thegoodscentscompany.com |

The characterization of this compound and similar flavor compounds relies on a combination of instrumental analysis and human sensory evaluation. Gas chromatography-olfactometry (GC-O) is a key technique used to separate volatile compounds from a food matrix and deliver them to a human assessor who describes the odor of each eluting compound. nih.gov Sensory analysis panels are used to define the flavor profile, describing attributes and intensity. For this compound, its organoleptic properties have been described as having a nutty odor type and a fruity flavor type. thegoodscentscompany.com At a concentration of 100 parts per billion in water, its taste is further detailed as resembling tropical fruit and peach with slight catty and meaty undertones. thegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) lists its flavor profile as "Savory". femaflavor.org

Application in Organic Synthesis as Building Blocks and Intermediates

Thiazolines are versatile reagents in organic synthesis due to the reactivity of their heterocyclic ring structure. nih.gov The thiazoline (B8809763) ring contains two nucleophilic centers (nitrogen and sulfur) and an electrophilic carbon atom in the C=N bond, making it a valuable building block for creating more complex molecules. nih.gov This reactivity allows thiazolines to be used as intermediates for the synthesis of a variety of compounds, including β-amino thiols and thiazoles. nih.gov While specific literature detailing this compound as a starting material is not abundant, the general class of thiazolines is recognized as a key scaffold in synthetic chemistry. rsc.orgresearchgate.net Their stability and reactivity make them ideal candidates for chemical modifications, enabling researchers to explore new materials and bioactive compounds. chemimpex.com

Development of Novel Thiazoline-Based Therapeutics and Lead Compounds

The thiazoline ring is a critical scaffold found in numerous natural products with significant biological activity, such as curacin A, thiangazole, and micacocidin, which has antibacterial properties. rsc.orgnih.gov This has made thiazoline derivatives a major focus in medicinal chemistry and drug discovery. rsc.orgresearchgate.net Researchers have extensively developed analogs of these compounds, uncovering a wide range of therapeutic properties, including anti-cancer, anti-HIV, antimicrobial, anti-inflammatory, and antioxidant effects. rsc.orgresearchgate.net

Recent studies have focused on synthesizing novel thiazole (B1198619) and thiazoline derivatives to target specific diseases. For example, new thiazole-based pyridine (B92270) compounds have been synthesized and evaluated for their potent cytotoxic activity against lung cancer cell lines. acs.org Other research has explored thiazole derivatives for their anti-tubercular and anti-Alzheimer's potential. nih.gov The versatility of the thiazole nucleus allows for modifications at various positions, leading to the development of new drug candidates for a wide array of pathological conditions. nih.gov

Biomarker Research and Analytical Applications

The presence of specific volatile compounds in food can serve as biomarkers for consumption. The related compound, 2-ethyl-4-methylthiazole, has been detected in foods like coffee and has been suggested as a potential biomarker for the consumption of these products. foodb.ca This opens the possibility for this compound to be investigated for similar biomarker potential in other food systems where it is a known component, such as cooked meats. nih.gov

Analytical applications for this compound are primarily in the field of food analysis. Sigma-Aldrich, a supplier of the compound, provides a suite of analytical tools designed to help food analysts simplify sample preparation and analysis. thegoodscentscompany.com These tools are used to increase sensitivity for detecting trace ingredients like this compound to meet quality and regulatory standards. thegoodscentscompany.com

The chemical compound this compound is primarily recognized for its applications in the food and fragrance industry. Its distinct sensory characteristics have made it a valuable component in the formulation of various flavors.

Currently, the main application of this compound is as a flavoring agent. It is known for its nutty and roasted vegetable aroma. nih.govthegoodscentscompany.com The Flavor and Extract Manufacturers Association (FEMA) categorizes its flavor profile as nutty. nih.gov This compound is used to impart or enhance these specific flavor notes in a variety of food products. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and concluded that there is no safety concern at current levels of intake when used as a flavoring agent. nih.gov

While direct emerging research on this compound is limited, the broader class of thiazole and dihydrothiazole derivatives is a subject of scientific investigation for potential applications beyond the flavor industry. Research into related thiazole compounds has explored their potential as building blocks in the synthesis of bioactive compounds for the pharmaceutical sector. chemimpex.com Additionally, some thiazole derivatives have been investigated for their roles in agriculture as components in pesticides and herbicides. chemimpex.com However, it is important to note that these research areas are for the general class of thiazoles and not specifically for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C6H11NS | nih.gov |

| Molecular Weight | 129.23 g/mol | nih.gov |

| Appearance | Clear to pale yellow liquid | nih.gov |

| Odor | Nutty, roasted vegetable | nih.govthegoodscentscompany.com |

| Solubility | Slightly soluble in water, soluble in alcohol | nih.gov |

| Density | 0.990-1.090 g/cm³ (20°C) | nih.gov |

Future Research Directions in Dihydrothiazole Chemistry and Beyond

The future of dihydrothiazole chemistry is extending into various fields, particularly in medicinal chemistry. While this compound is currently used as a flavoring agent, the dihydrothiazole scaffold is being explored for the development of new therapeutic agents.

One promising area of research is the synthesis of novel dihydrothiazole derivatives with potential biological activities. Scientists are investigating the antimicrobial and anticancer properties of various thiazole and dihydrothiazole compounds. nih.gov For instance, studies have shown that certain bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives exhibit both antimicrobial and anticancer activities. nih.gov The design and synthesis of new 2-aryl-4,5-dihydro-thiazole analogues are also being explored for their potential as antibacterial agents. mdpi.com

Furthermore, the thiazole ring is a core structure in several FDA-approved drugs, highlighting the therapeutic potential of this class of compounds. mdpi.com Future research may focus on modifying the dihydrothiazole structure to create new drug candidates with improved efficacy and safety profiles. The versatility of the thiazole and dihydrothiazole nucleus allows for the synthesis of a wide range of derivatives with diverse pharmacological properties. mdpi.com

In the context of food science, future research could explore the synergistic effects of this compound with other flavor compounds to create novel and more complex flavor profiles. Additionally, investigating the stability of this compound under different food processing conditions could lead to its wider application in the food industry.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-aryl-4,5-dihydro-thiazole |

| ethyl 2-amino-4-methylthiazole-5-carboxylate |

| 2-Ethyl-4-methylthiazole |

| Sulfathiazole |

| Famotidine |

| Dasatinib |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Ethyl-2,5-dihydro-4-methylthiazole, and how do reaction parameters (e.g., solvent, catalyst) affect yield?

- Methodological Answer : A common approach involves cyclocondensation of thiourea derivatives with α-haloketones or esters under basic conditions. For example, Ethyl 2-amino-4,5-dihydro-1,3-thiazole-4-carboxylate is synthesized by reacting ethyl 2-bromoacetate with thiourea in basic media, yielding 65–75% under optimized reflux conditions . Adjusting solvent polarity (e.g., DMSO vs. ethanol) and base strength (e.g., NaOH vs. K₂CO₃) can influence reaction kinetics and byproduct formation.

| Synthesis Example | Conditions | Yield | Reference |

|---|---|---|---|

| Cyclocondensation with thiourea | DMSO, reflux, 18 hours | 65% | |

| Alkylation of thiazole precursors | Ethanol, LiCl catalyst, 24 hours | 70–80% |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key for identifying substituent environments (e.g., ethyl group δ 1.2–1.4 ppm, thiazole ring protons δ 3.0–4.5 ppm) .

- IR Spectroscopy : Confirms functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-S ~680 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 158.2) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in structural assignments for thiazole derivatives?

- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) provides unambiguous bond lengths and angles. For example, SHELX refinement of analogous thiazoles confirmed dihydrothiazole ring puckering and substituent orientation .

Advanced Research Questions